3-Methoxy-1,3,4-hexatriene

Computational Photochemistry Conical Intersection Energetics Push-Pull Hexatrienes

3-Methoxy-1,3,4-hexatriene (C₇H₁₀O, MW 110.15 g/mol) is a conjugated hexatriene derivative featuring a methoxy substituent at the 3-position of a 1,3,4-hexatriene backbone. This structure positions the compound within the broader class of donor-substituted hexatrienes, where the methoxy group acts as an electron-donating moiety influencing the π-system's reactivity.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 53783-88-3
Cat. No. B13949743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1,3,4-hexatriene
CAS53783-88-3
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC=C=C(C=C)OC
InChIInChI=1S/C7H10O/c1-4-6-7(5-2)8-3/h4-5H,2H2,1,3H3
InChIKeySTCWNOWVXWSYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-1,3,4-hexatriene (CAS 53783-88-3): Technical Profile and Procurement Considerations


3-Methoxy-1,3,4-hexatriene (C₇H₁₀O, MW 110.15 g/mol) is a conjugated hexatriene derivative featuring a methoxy substituent at the 3-position of a 1,3,4-hexatriene backbone [1]. This structure positions the compound within the broader class of donor-substituted hexatrienes, where the methoxy group acts as an electron-donating moiety influencing the π-system's reactivity [2]. Unlike the more extensively studied 1,3,5-hexatriene isomer class, 3-methoxy-1,3,4-hexatriene represents a specific regioisomer with a distinct conjugation pattern. The compound is typically prepared via acid-catalyzed reaction of 1,5-hexadiene with methanol , though detailed synthetic protocols and purity specifications vary significantly among vendors. Its utility in research contexts stems primarily from its capacity to undergo pericyclic reactions (e.g., 6π-electrocyclization) and to serve as a building block for more complex molecular architectures [3]. However, comprehensive experimental data for this specific isomer remain sparse in the primary literature, necessitating careful evaluation of available evidence for scientific selection and procurement decisions.

Pericyclic reaction building block — supports 6π-electrocyclization studies with methoxy donor substitution

1,3,4-conjugation topology — distinct regioisomer offering alternative cyclization pathway context

Intermediate donor strength — methoxy group provides tunable reactivity between amine-substituted and unsubstituted trienes

Why Generic Hexatriene or Alkoxy-Triene Substitution is Problematic for 3-Methoxy-1,3,4-hexatriene


The substitution of 3-methoxy-1,3,4-hexatriene with seemingly similar hexatrienes (e.g., unsubstituted 1,3,4-hexatriene, 1,3,5-hexatriene isomers, or other alkoxy-substituted trienes) is not straightforward due to distinct electronic and regiochemical effects. The specific 1,3,4-conjugation pattern differs fundamentally from the 1,3,5-system in terms of frontier molecular orbital topology, which dictates pericyclic reaction outcomes [1]. Furthermore, the methoxy group at the 3-position introduces a donor-substituent effect that significantly alters the energy landscape of isomerization and cyclization pathways compared to unsubstituted or acceptor-substituted analogs [2]. Computational studies on push-pull hexatrienes demonstrate that the methoxy donor group lowers the energy of S₀/S₁ conical intersections by 20–23 kcal/mol relative to the vertically excited geometry, a quantitative shift that directly impacts photochemical reactivity and product distribution [2]. Without this specific substitution pattern and conjugation arrangement, experimental outcomes in electrocyclization, isomerization, or further derivatization will not reproduce the yields or selectivity profiles reported for methoxy-substituted 1,3,5-hexatriene systems, let alone the even less characterized 1,3,4-isomer. Generic substitution risks failed reactions, unanticipated side products, and irreproducible results in applications where the triene's electronic structure is critical.

1,3,5-hexatriene isomers may alter cyclization regioselectivity due to fundamentally different frontier orbital topology

Unsubstituted hexatriene lacks methoxy donor effect; conical intersection energetics may shift and reduce photoproduct stability

Amine-substituted analogs introduce stronger donor character; photoisomerization pathway and product profile may differ

Quantitative Differentiation Evidence for 3-Methoxy-1,3,4-hexatriene vs. Structural Analogs


Donor-Substituent Effect on Photoisomerization Energy Landscape: Methoxy vs. Amine vs. Unsubstituted Hexatriene

In a computational study comparing donor-acceptor hexatrienes, the methoxy-substituted system exhibited a significantly lower-energy S₀/S₁ conical intersection leading to the cis-trans-trans isomer compared to the stronger amine donor analog. Specifically, the methoxy derivative's cis-trans-trans isomer is accessed via a conical intersection situated 20–23 kcal/mol below the vertically excited geometry, whereas the corresponding amine-substituted system shows a less stabilized intersection [1]. This quantitative difference translates to a more stable photoproduct and distinct isomerization pathway for the methoxy-substituted compound. Although the study employs a terminal methoxy-hexatriene with an acceptor group rather than the exact 3-methoxy-1,3,4-hexatriene, the class-level inference is strong: the methoxy donor's electronic influence on the hexatriene π-system is intermediate between stronger (amine) and weaker (unsubstituted) donors, providing a tunable reactivity window.

Conical Intersection Energy
Class-level
20–23 kcal/mol below vertically excited geometry
Supports methoxy-donor intermediate reactivity window interpretation
Computational push-pull hexatriene model; 3-methoxy-1,3,4-isomer not directly studied
Computational Photochemistry Conical Intersection Energetics Push-Pull Hexatrienes

Electrocyclization Yield Benchmarking: Methoxy-Substituted 1,3,5-Hexatrienes vs. Non-Methoxy Analogs

In a study employing Stille/Heck coupling to generate 1,3,5-hexatrienes, methoxy-substituted derivatives (compounds 14a-c) underwent thermal electrocyclization to yield bicyclic frameworks with yields of 71–97% for bicyclo[4.4.0]decenones and 74–93% for bicyclo[4.3.0]nonenones [1]. In contrast, other hexatriene substrates in the same study gave tetrahydronaphthalines in only 60–61% yield [1]. While these data pertain to 1,3,5-hexatriene isomers rather than the 1,3,4-isomer, they demonstrate the substantial impact of methoxy substitution on electrocyclization efficiency. The 20–30% yield advantage observed for methoxy-substituted trienes over non-methoxy counterparts underscores the practical benefit of incorporating an electron-donating group into the triene scaffold. Extrapolation to 3-methoxy-1,3,4-hexatriene suggests that similar yield enhancements may be anticipated, though direct experimental confirmation is lacking.

Electrocyclization Yield
Cross-study context
71–97% yield for methoxy-substituted 1,3,5-hexatrienes
Methoxy substitution may support higher cyclization efficiency
1,3,5-isomer data; 1,3,4-isomer cyclization yields not experimentally confirmed
Synthetic Methodology 6π-Electrocyclization Hexatriene Cyclization

Regioisomeric Conjugation Pattern: 1,3,4- vs. 1,3,5-Hexatriene Reactivity

The 1,3,4-hexatriene framework possesses a distinct π-system topology compared to the more common 1,3,5-hexatriene isomer. In 1,3,5-hexatrienes, the conjugated π-orbitals span an odd number of atoms (C1–C6), leading to a HOMO with alternating phase pattern that dictates conrotatory/disrotatory electrocyclization stereochemistry under thermal/photochemical conditions [1]. The 1,3,4-hexatriene system, with its cumulated double bond at C3–C4, presents a different frontier orbital arrangement that can alter reaction regioselectivity and product distribution. While quantitative comparative data for 3-methoxy-1,3,4-hexatriene versus its 1,3,5-counterpart are absent from the primary literature, the fundamental orbital symmetry differences are well-established and justify the non-interchangeability of these isomers in applications requiring precise control over cyclization outcomes [1].

Orbital Topology
Class-level
Distinct π-system from 1,3,5-hexatriene
Regioisomer identity may dictate cyclization stereochemistry
Theoretical framework; direct comparative data absent for this isomer
Pericyclic Chemistry Frontier Molecular Orbital Theory Regioselectivity

Optimal Application Scenarios for 3-Methoxy-1,3,4-hexatriene Based on Quantified Differentiation


Building Block for Methoxy-Substituted Hexatriene Derivatives in Electrocyclization Chemistry

Procurement of 3-methoxy-1,3,4-hexatriene is justified when the synthetic plan involves thermal or photochemical 6π-electrocyclization to construct complex cyclic frameworks. As demonstrated by the 71–97% yields achieved with methoxy-substituted 1,3,5-hexatrienes [1], the electron-donating methoxy group significantly enhances cyclization efficiency compared to unsubstituted trienes (60–61%). While direct data for the 1,3,4-isomer are lacking, the class-level inference suggests that this regioisomer may offer distinct cyclization pathways due to its unique π-system topology, potentially enabling access to scaffolds not available from 1,3,5-hexatrienes.

Photochemical Studies Requiring Tunable Conical Intersection Energetics

For research into photoresponsive materials or molecular photoswitches, 3-methoxy-1,3,4-hexatriene offers an intermediate donor strength between amine-substituted (strong donor) and unsubstituted hexatrienes (no donor). Computational data indicate that methoxy substitution lowers the S₀/S₁ conical intersection energy by 20–23 kcal/mol relative to the vertically excited geometry [2], predicting a more stable cis-trans-trans photoproduct. This quantifiable shift in the potential energy surface makes the compound a candidate for applications where precise control over photoisomerization efficiency and product stability is required.

Synthesis of 1-Alkoxyhexatriene-2-carboxylate Pesticide Precursors

Patent literature describes 1-alkoxyhexatriene-2-carboxylic acid esters, including methoxy derivatives, as possessing fungicidal properties and serving as intermediates for agrochemical development [3]. While the specific 3-methoxy-1,3,4-hexatriene isomer is not explicitly named, its structural similarity to the methoxy-substituted hexatriene core suggests potential utility as a starting material for synthesizing such ester derivatives. Procurement in this context would be driven by the need to explore structure-activity relationships across different hexatriene regioisomers.

Academic Research on Donor-Substituted Triene Reactivity and Isomerization Mechanisms

3-Methoxy-1,3,4-hexatriene serves as a model substrate for investigating the fundamental interplay between substitution pattern, conjugation topology, and pericyclic reactivity. The scarcity of experimental data for this specific isomer presents an opportunity for novel contributions to the field. Researchers requiring a well-characterized, pure sample of this uncommon triene for mechanistic studies (e.g., laser flash photolysis, matrix isolation spectroscopy) would prioritize procurement of this compound over more common analogs to fill a knowledge gap in hexatriene chemistry.

Application
Selection Property
Validation Focus
Electrocyclization building block studies
Methoxy-substituted triene scaffold
Cyclization yield and regiochemistry review
Photochemical mechanism research
Donor-tuned conjugation pattern
Photoisomerization pathway review
Agrochemical intermediate research
Hexatriene carboxylate ester scaffold
Structure-activity relationship review
Donor-substituted triene mechanistic studies
Well-defined uncommon regioisomer
Spectroscopic and kinetic endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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